Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-(2-(diethylamino)ethyl)- Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-(2-(diethylamino)ethyl)-
Brand Name: Vulcanchem
CAS No.: 80039-84-5
VCID: VC18740503
InChI: InChI=1S/C20H27N3O/c1-3-23(4-2)14-13-21-20(24)19-15-9-5-7-11-17(15)22-18-12-8-6-10-16(18)19/h5,7,9,11H,3-4,6,8,10,12-14H2,1-2H3,(H,21,24)
SMILES:
Molecular Formula: C20H27N3O
Molecular Weight: 325.4 g/mol

Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-(2-(diethylamino)ethyl)-

CAS No.: 80039-84-5

Cat. No.: VC18740503

Molecular Formula: C20H27N3O

Molecular Weight: 325.4 g/mol

* For research use only. Not for human or veterinary use.

Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-(2-(diethylamino)ethyl)- - 80039-84-5

Specification

CAS No. 80039-84-5
Molecular Formula C20H27N3O
Molecular Weight 325.4 g/mol
IUPAC Name N-[2-(diethylamino)ethyl]-1,2,3,4-tetrahydroacridine-9-carboxamide
Standard InChI InChI=1S/C20H27N3O/c1-3-23(4-2)14-13-21-20(24)19-15-9-5-7-11-17(15)22-18-12-8-6-10-16(18)19/h5,7,9,11H,3-4,6,8,10,12-14H2,1-2H3,(H,21,24)
Standard InChI Key OEDBPEVMRIBDOP-UHFFFAOYSA-N
Canonical SMILES CCN(CC)CCNC(=O)C1=C2CCCCC2=NC3=CC=CC=C31

Introduction

Structural Characteristics and Chemical Reactivity

The molecular structure of acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-(2-(diethylamino)ethyl)-, is defined by three key components:

  • Tetrahydroacridine Core: The partially hydrogenated acridine ring reduces planarity compared to fully aromatic acridines, potentially altering DNA intercalation kinetics and reducing nonspecific cytotoxicity .

  • Carboxamide Substituent: The carboxamide group at position 9 enhances hydrogen-bonding interactions with biological targets, such as DNA base pairs or enzyme active sites . This modification is frequently employed in acridine derivatives to improve target specificity.

  • Diethylaminoethyl Side Chain: The N-(2-(diethylamino)ethyl) moiety introduces a cationic tertiary amine, which increases water solubility and facilitates cellular uptake through interaction with anionic membrane components .

Comparative analyses of structurally similar acridines reveal that such substitutions significantly influence pharmacokinetic properties. For instance, 9-anilinoacridines with hydrophilic side chains demonstrate improved bioavailability compared to unsubstituted analogs .

Biological Activities and Mechanisms of Action

Acridine-9-carboxamide derivatives exhibit multimodal mechanisms underpinning their pharmacological effects:

DNA Intercalation and Topoisomerase Inhibition

The planar tetrahydroacridine core intercalates between DNA base pairs, inducing structural distortions that impede replication and transcription. This interaction synergizes with topoisomerase inhibition, a hallmark of acridine-based chemotherapeutics . Comparative studies show that carboxamide-substituted acridines exhibit 3–5-fold higher DNA-binding constants than nonpolar analogs .

Induction of Apoptotic Pathways

In vitro assays on leukemia (HL-60) and breast cancer (MCF-7) cell lines demonstrate that diethylaminoethyl-substituted acridines trigger mitochondrial membrane depolarization and caspase-3 activation . The cationic side chain enhances mitochondrial targeting due to the organelle's negative membrane potential.

Modulation of Kinase Activity

Structural analogs bearing basic side chains inhibit tyrosine kinases (e.g., Src, MEK) through competitive binding at ATP pockets. Molecular docking studies suggest the diethylaminoethyl group forms salt bridges with conserved aspartate residues in kinase domains .

Comparative Pharmacological Profiling

The table below contextualizes this compound’s potential activity relative to characterized acridine derivatives:

Compound ClassTargetIC₅₀ (μM)Key Structural Features
9-Anilinoacridines Topoisomerase II0.15–2.3Aromatic amine at C9
Acridine-thiazolidinones DNA/Glutathione1.3–7.7Heterocyclic appendage
This CompoundDNA/KinasesPredicted: 0.5–5.0Carboxamide, diethylaminoethyl

Predicted values extrapolated from structural analogs .

Challenges and Future Directions

While computational models highlight this derivative’s promise, key gaps remain:

  • Metabolic Stability: Tertiary amines are susceptible to N-dealkylation, necessitating prodrug strategies for in vivo applications .

  • Target Selectivity: Off-target kinase interactions may require structural optimization to minimize toxicity.

Ongoing research should prioritize:

  • Synthesis and characterization of the pure compound

  • In vitro toxicity profiling across normal cell lines

  • X-ray crystallography studies of target complexes

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